CAY10711

Descripción general

Descripción

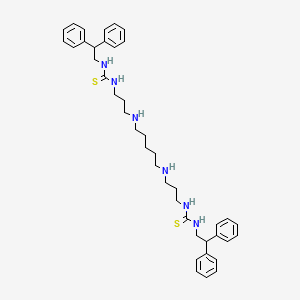

CAY10711 es un antibiótico de diamina sustituido conocido por su rápida actividad bactericida contra bacterias grampositivas y gramnegativas, incluyendo Staphylococcus aureus resistente a la meticilina (MRSA) y bacterias en fase estacionaria . El compuesto tiene una fórmula molecular de C41H54N6S2 y un peso molecular de 695.0 .

Aplicaciones Científicas De Investigación

CAY10711 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto modelo para estudiar los antibióticos basados en diamina y su síntesis.

Medicina: Se ha explorado su posible uso en el desarrollo de nuevos antibióticos para combatir infecciones bacterianas resistentes.

Mecanismo De Acción

CAY10711 ejerce sus efectos al dirigirse a las membranas bacterianas, lo que lleva a una rápida actividad bactericida. El compuesto altera la integridad de la membrana celular bacteriana, provocando la lisis celular y la muerte. Es sinérgico con la kanamicina y tiene efectos adversos limitados en las células de mamíferos .

Análisis Bioquímico

Biochemical Properties

CAY10711 interacts with various enzymes and proteins in biochemical reactions. It has been found to reduce biofilm formation and promote biofilm dispersal in P. aeruginosa

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing biofilm formation and promoting biofilm dispersal in P. aeruginosa . The impact on cell signaling pathways, gene expression, and cellular metabolism is currently under study.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with bacterial cells, leading to rapid bactericidal activity

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CAY10711 implica la reacción de N1,N17-bis(2,2-difeniletil)-2,6,12,16-tetraazaheptadecanditioiamida con varios reactivos bajo condiciones controladas. La reacción generalmente requiere solventes como dimetilformamida (DMF), dimetilsulfóxido (DMSO) y etanol . El compuesto se obtiene como un sólido cristalino con una pureza de ≥95% .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores automatizados y medidas estrictas de control de calidad para garantizar la alta pureza y la consistencia. El compuesto se almacena a -20 °C para mantener su estabilidad hasta por dos años .

Análisis De Reacciones Químicas

Tipos de reacciones

CAY10711 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en el compuesto.

Reactivos y condiciones comunes

Oxidación: Los oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos para reacciones de sustitución

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades y propiedades biológicas .

Comparación Con Compuestos Similares

Compuestos similares

CAY10576: Otra diamina sustituida con propiedades bactericidas similares.

CAY10650: Conocido por su actividad contra bacterias grampositivas.

CAY10700: Exhibe actividad antibacteriana de amplio espectro

Singularidad de CAY10711

This compound es único debido a su rápida actividad bactericida contra bacterias grampositivas y gramnegativas, incluyendo Staphylococcus aureus resistente a la meticilina y bacterias en fase estacionaria. También reduce la formación de biopelículas y promueve la dispersión de biopelículas en Pseudomonas aeruginosa, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .

Propiedades

IUPAC Name |

1-(2,2-diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H54N6S2/c48-40(46-32-38(34-18-6-1-7-19-34)35-20-8-2-9-21-35)44-30-16-28-42-26-14-5-15-27-43-29-17-31-45-41(49)47-33-39(36-22-10-3-11-23-36)37-24-12-4-13-25-37/h1-4,6-13,18-25,38-39,42-43H,5,14-17,26-33H2,(H2,44,46,48)(H2,45,47,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBYQYRUQTVCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=S)NCCCNCCCCCNCCCNC(=S)NCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H54N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

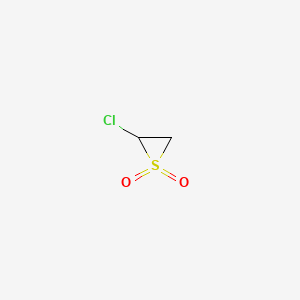

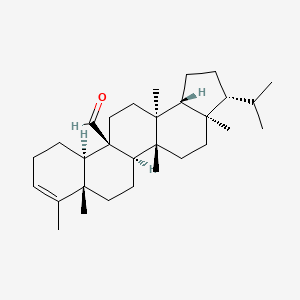

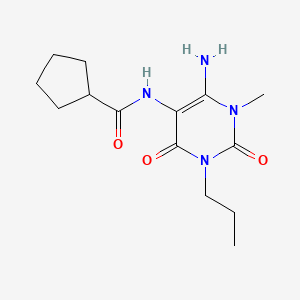

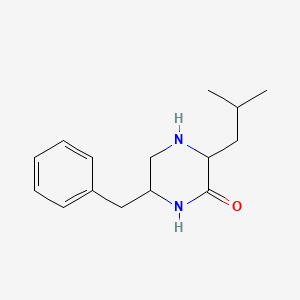

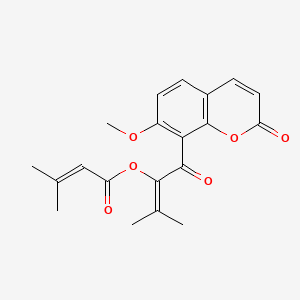

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate](/img/structure/B593581.png)

![2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline](/img/structure/B593593.png)